molecular formula C7H16O2 B2851871 2-methyl-2-(propan-2-yloxy)propan-1-ol CAS No. 22665-70-9

2-methyl-2-(propan-2-yloxy)propan-1-ol

Cat. No.: B2851871
CAS No.: 22665-70-9
M. Wt: 132.203
InChI Key: SCCFIIJWZWAXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-2-(propan-2-yloxy)propan-1-ol, also known by its IUPAC name 2-isopropoxy-2-methylpropan-1-ol, is a versatile chemical compound with the molecular formula C7H16O2 . This compound is characterized by its unique structure, which includes an isopropoxy group attached to a methylpropanol backbone. It is commonly used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-2-(propan-2-yloxy)propan-1-ol typically involves the reaction of isopropanol with 2-methylpropan-1-ol under specific conditions. One common method includes the use of an acid catalyst to facilitate the etherification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-methyl-2-(propan-2-yloxy)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can produce a variety of ether derivatives .

Scientific Research Applications

2-methyl-2-(propan-2-yloxy)propan-1-ol is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism by which 2-methyl-2-(propan-2-yloxy)propan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The isopropoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

    2-Methyl-2-propan-2-yloxypropan-2-ol: Similar structure but with a different hydroxyl group position.

    2-Methyl-2-ethoxypropan-1-ol: Ethoxy group instead of isopropoxy.

    2-Methyl-2-butoxypropan-1-ol: Butoxy group instead of isopropoxy.

Uniqueness: 2-methyl-2-(propan-2-yloxy)propan-1-ol stands out due to its specific isopropoxy group, which imparts unique reactivity and solubility properties. This makes it particularly valuable in applications requiring precise chemical modifications .

Properties

IUPAC Name

2-methyl-2-propan-2-yloxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-6(2)9-7(3,4)5-8/h6,8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCFIIJWZWAXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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